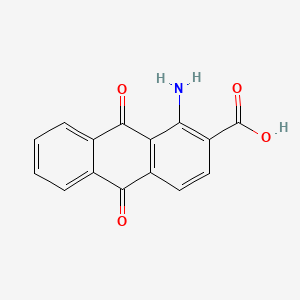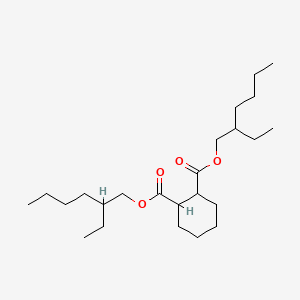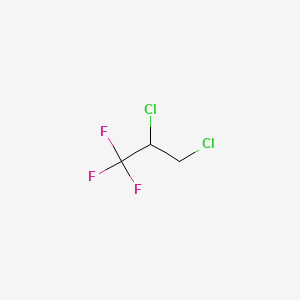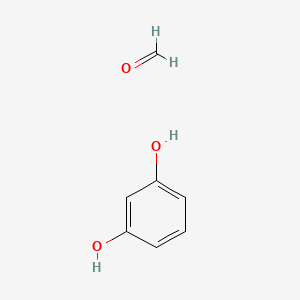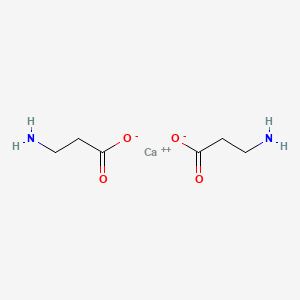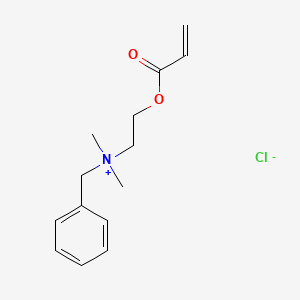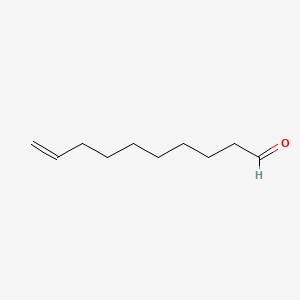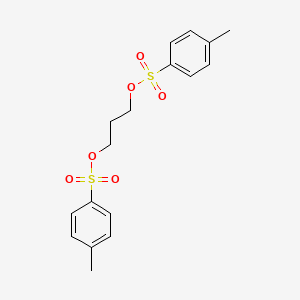
1,3-Bis(tosyloxy)propane
概要
説明
1,3-Bis(tosyloxy)propane: is an organic compound with the molecular formula C17H20O6S2 1,3-Propanediyl bis(4-methylbenzenesulfonate) . This compound is characterized by the presence of two tosylate groups attached to a propane backbone. Tosylate groups are derived from toluenesulfonic acid and are commonly used as leaving groups in organic synthesis .
作用機序
Target of Action
1,3-Bis(tosyloxy)propane, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a synthetic compound widely used in organic synthesis . The primary targets of this compound are typically organic compounds that require a tosyl group for further reactions .
Mode of Action
This compound acts as a tosylating agent, introducing a tosyl group (p-toluenesulfonyl group) into organic compounds . This tosylation facilitates various chemical reactions, such as nucleophilic substitutions or eliminations .
Biochemical Pathways
The tosylation process involving this compound affects various biochemical pathways. For instance, it can be used in the synthesis of pharmaceuticals, polymers, and other materials . The specific pathways affected would depend on the particular organic compound being tosylated .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The introduction of a tosyl group by this compound can significantly alter the properties of the target compound . This can lead to changes in reactivity, enabling the compound to undergo further chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and solvent used can affect the efficiency of tosylation . Additionally, the stability of this compound may be affected by exposure to moisture or heat .
準備方法
Synthetic Routes and Reaction Conditions:
1,3-Bis(tosyloxy)propane can be synthesized through the reaction of 1,3-propanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically proceeds at room temperature and involves the formation of tosylate esters .
Industrial Production Methods:
In an industrial setting, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield. The process involves careful control of temperature, solvent choice, and purification steps to ensure high purity of the final product .
化学反応の分析
Types of Reactions:
1,3-Bis(tosyloxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of tosylate groups, which are excellent leaving groups. These reactions can be used to introduce various nucleophiles into the propane backbone.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include , , and .
Major Products:
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a 1,3-diaminopropane derivative , while reaction with an alcohol would yield a 1,3-dialkoxypropane derivative .
科学的研究の応用
Chemistry:
1,3-Bis(tosyloxy)propane is widely used as an intermediate in organic synthesis. It serves as a versatile building block for the preparation of various functionalized compounds, including polymers and pharmaceutical intermediates .
Biology and Medicine:
In biological research, this compound is used in the synthesis of biologically active molecules and prodrugs . Its ability to introduce tosylate groups makes it valuable in the modification of biomolecules .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of surfactants and plasticizers .
類似化合物との比較
- 1,2-Bis(tosyloxy)ethane
- 1,4-Bis(tosyloxy)butane
- 1,3-Ditosyloxypropane
Comparison:
1,3-Bis(tosyloxy)propane is unique due to its propane backbone and the presence of two tosylate groups at the 1 and 3 positions. This structure provides distinct reactivity compared to similar compounds with different backbones or tosylate positions. For example, 1,2-Bis(tosyloxy)ethane has a shorter ethane backbone, which affects its reactivity and the types of products formed in nucleophilic substitution reactions .
特性
IUPAC Name |
3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVREDGIWSDQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282254 | |
| Record name | 1,3-Bis(tosyloxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-66-9 | |
| Record name | 1,3-Propanediol ditosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5469-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(tosyloxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 1,3-bis(4-methylbenzenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

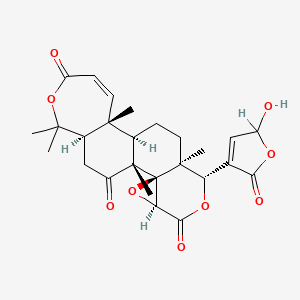
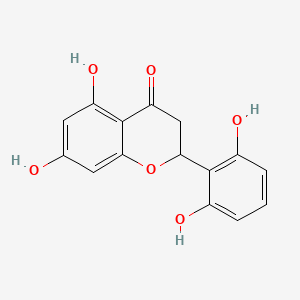
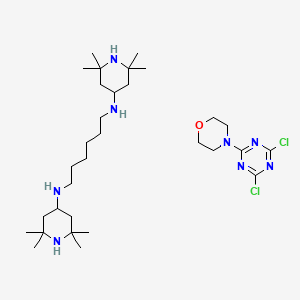
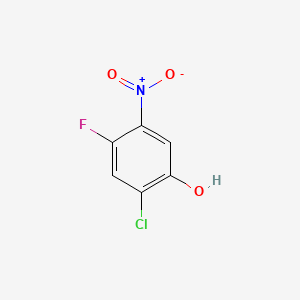
![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)
